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Compound of Interest

Compound Name: 3-ethyl-4-methylpyrrole-2,5-dione

Cat. No.: B1209617 Get Quote

Nomenclature and Physicochemical Properties
The compound is systematically named 3-ethyl-4-methyl-1H-pyrrole-2,5-dione according to

IUPAC nomenclature. It is also commonly referred to as 3-ethyl-4-methylmaleimide. Due to the

substitution pattern, it can be considered a derivative of maleimide, the parent compound of the

maleimide class.

Table 1: Nomenclature and Identifiers

Identifier Value

IUPAC Name 3-ethyl-4-methyl-1H-pyrrole-2,5-dione

Synonyms
2-Ethyl-3-methylmaleimide,

Ethylmethylmaleimide

CAS Number 20189-42-8

Molecular Formula C₇H₉NO₂

Molecular Weight 139.15 g/mol

| InChI Key | CUBICSJJYOPOIA-UHFFFAOYSA-N |

A summary of its key physicochemical properties is presented below. These properties are

crucial for experimental design, including solvent selection and purification strategies.

Table 2: Physicochemical Properties
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Property Value Source

Melting Point 67-68 °C [3]

Boiling Point 253 °C [3]

Flash Point 119 °C [3]

Density 1.1 ± 0.1 g/cm³ [3]

| XLogP3 | 1.42 |[3] |

Synthesis and Experimental Protocols
While a specific, detailed protocol for 3-ethyl-4-methyl-1H-pyrrole-2,5-dione is not readily

available in the literature, its synthesis can be logically inferred from established methods for

creating 3,4-disubstituted and unsubstituted maleimides. A highly plausible and direct route

involves the reaction of the corresponding substituted maleic anhydride with ammonia.

Proposed Experimental Protocol: Synthesis from 3-
ethyl-4-methylmaleic Anhydride
This two-step conceptual protocol is based on the synthesis of related dialkylmaleic anhydrides

and their subsequent conversion to maleimides.[4][5]

Step 1: Synthesis of 3-ethyl-4-methylmaleic Anhydride This precursor is not commercially

common and would likely need to be synthesized. Methods for synthesizing substituted maleic

anhydrides, such as the dehydration of the corresponding dicarboxylic acid or other specialized

cyclization reactions, would be employed.

Step 2: Imidation of 3-ethyl-4-methylmaleic Anhydride The reaction proceeds via nucleophilic

addition of ammonia to one of the carbonyl carbons of the anhydride ring, followed by a

cyclodehydration step to form the imide ring.

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux

condenser, dissolve 3-ethyl-4-methylmaleic anhydride in a suitable anhydrous solvent (e.g.,

glacial acetic acid).
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Reagent Addition: Add a source of ammonia. This can be an aqueous solution of ammonia or

by bubbling ammonia gas through the solution. For laboratory-scale synthesis, heating the

anhydride with urea can also serve as a method to generate the imide.

Cyclodehydration: To facilitate the ring-closing dehydration, a dehydrating agent such as

acetic anhydride along with a catalyst like anhydrous sodium acetate is typically added.

Heating: The reaction mixture is heated, often to reflux (e.g., 80-100 °C), and stirred for

several hours until the reaction is complete, as monitored by Thin Layer Chromatography

(TLC).[6]

Work-up and Purification: Upon cooling, the reaction mixture is typically poured into ice-water

to precipitate the crude product. The solid is collected by suction filtration, washed with cold

water to remove acetic acid and other water-soluble impurities, and dried.

Purification: The crude 3-ethyl-4-methyl-1H-pyrrole-2,5-dione can be further purified by

recrystallization from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) or

by column chromatography on silica gel.
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Caption: Conceptual workflow for the synthesis of 3-ethyl-4-methyl-1H-pyrrole-2,5-dione.

Modern synthetic strategies for accessing 3,4-disubstituted maleimides also include phosphine-

catalyzed isomerization cascade reactions and palladium-catalyzed cross-coupling reactions

(e.g., Suzuki or Stille coupling) starting from 3,4-dihalomaleimides.[1][2][7] These methods offer

alternative routes for creating libraries of complex maleimide derivatives for drug discovery.
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Spectroscopic and Crystallographic Data
Characterization of the final product relies on standard spectroscopic techniques. While a full

dataset for this specific compound is not compiled here, typical expected data and available

crystallographic information are summarized.

Table 3: Spectroscopic and Crystallographic Data

Technique Data / Observation

¹H NMR

Expect signals for the ethyl group (triplet
and quartet), the methyl group (singlet),
and a broad singlet for the N-H proton.

¹³C NMR

Expect signals for two distinct carbonyl carbons,

two sp² carbons of the double bond, and the

carbons of the ethyl and methyl substituents.

Mass Spec (EI) Molecular ion peak (M⁺) expected at m/z = 139.

IR Spectroscopy

Characteristic absorptions for C=O stretching

(imide, ~1700-1770 cm⁻¹), N-H stretching

(~3200 cm⁻¹), and C=C stretching (~1600

cm⁻¹).

| Crystallography | A 1:1 co-crystal with 3-ethyl-4-methyl-3-pyrrolin-2-one has been reported,

confirming the molecular structure and participation in hydrogen bonding. The crystal system is

triclinic.[8] |

Biological Activity and Mechanism of Action
Specific biological studies on 3-ethyl-4-methyl-1H-pyrrole-2,5-dione are limited in publicly

accessible literature. However, the maleimide scaffold is a well-established pharmacophore

with potent and varied biological activities. The reactivity of the α,β-unsaturated imide system is

central to its mechanism of action.

General Cytotoxicity of Maleimides
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Maleimide derivatives frequently exhibit significant cytotoxicity against various cancer cell lines.

[3][9] This activity is often mediated by the induction of oxidative stress. The core mechanism

involves the reaction of the maleimide ring with intracellular thiols.

Mechanism of Action: Thiol Alkylation
The primary biochemical reaction of maleimides is their ability to act as a Michael acceptor,

undergoing a covalent, often irreversible, Michael addition reaction with nucleophiles,

particularly the thiol groups of cysteine residues in peptides and proteins.

Reaction with Glutathione (GSH): Maleimides can rapidly deplete intracellular levels of

glutathione, a critical antioxidant. This disrupts the cellular redox balance, leading to an

accumulation of reactive oxygen species (ROS).

Enzyme Inhibition: By covalently modifying cysteine residues in the active or allosteric sites

of enzymes, maleimides can act as irreversible inhibitors. This is a known mechanism for the

inhibition of cysteine proteases and various kinases.

The resulting increase in ROS and disruption of protein function can trigger downstream

signaling cascades leading to programmed cell death (apoptosis) or necrosis. Key events

include loss of mitochondrial membrane potential and depletion of cellular ATP.[3]
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Caption: Putative mechanism of maleimide-induced cytotoxicity via thiol alkylation.

Applications in Drug Development
The maleimide core is a privileged scaffold in medicinal chemistry. Derivatives are explored for

a range of therapeutic applications:
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Anticancer Agents: Due to their cytotoxic properties, many maleimide derivatives have been

investigated as potential anticancer drugs.[3][10] Their ability to induce oxidative stress

makes them particularly interesting for targeting cancer cells, which often have a

compromised redox balance.

Kinase Inhibitors: Substituted maleimides, including indolylmaleimides, are known inhibitors

of various protein kinases, such as Glycogen Synthase Kinase-3 (GSK-3) and Epidermal

Growth Factor Receptor (EGFR), which are important targets in cancer and

neurodegenerative diseases.[1][11]

Bioconjugation: The specific reactivity of the maleimide group towards thiols makes it one of

the most widely used functional groups for bioconjugation, linking molecules like antibodies,

peptides, or imaging agents to proteins to create antibody-drug conjugates (ADCs) and other

targeted therapeutics.

While 3-ethyl-4-methyl-1H-pyrrole-2,5-dione itself is not a clinical drug, its structure serves as a

simple backbone that can be further functionalized to develop novel therapeutic agents with

tailored activity and selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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